2,1,3-Benzoselenadiazole-4-sulfonyl chloride

Fluorescent Probes Optical Imaging Polymer Thermometers

Select this selenadiazole sulfonyl chloride for its unique heavy atom effect, enabling narrower band gaps and 30-75 nm red-shifted emission vs. S/O analogs. Critical for NIR probes, LSCs, and OLEDs. Standard sulfonyl chloride reactivity ensures seamless core integration. Non-substitutable for applications requiring precise optoelectronic tuning. High-purity R&D material; inquire for bulk pricing.

Molecular Formula C6H3ClN2O2SSe
Molecular Weight 281.59 g/mol
Cat. No. B7763794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzoselenadiazole-4-sulfonyl chloride
Molecular FormulaC6H3ClN2O2SSe
Molecular Weight281.59 g/mol
Structural Identifiers
SMILESC1=CC2=N[Se]N=C2C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C6H3ClN2O2SSe/c7-12(10,11)5-3-1-2-4-6(5)9-13-8-4/h1-3H
InChIKeyZRPUDUPRFNTGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,1,3-Benzoselenadiazole-4-sulfonyl chloride: Technical Specifications for Advanced Materials and Probe Synthesis


2,1,3-Benzoselenadiazole-4-sulfonyl chloride (CAS 959578-50-8) is a specialized heterocyclic sulfonyl chloride featuring a benzoselenadiazole core. With the molecular formula C₆H₃ClN₂O₂SSe and a molecular weight of 281.58 g/mol , it serves as a reactive intermediate for introducing the unique benzoselenadiazole moiety into diverse molecular architectures [1]. Its physicochemical properties, including a predicted boiling point of 397.1±34.0 °C and pKa of -2.55±0.45 , underpin its utility as a building block. The compound's primary value lies in the unique electronic and photophysical properties conferred by the selenium-containing heterocycle, which are fundamentally distinct from its lighter chalcogen analogs, making it a critical component in advanced materials science and bioimaging probe development [2].

Why Generic Substitution of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride is Not Feasible


While 2,1,3-benzothiadiazole-4-sulfonyl chloride and 2,1,3-benzoxadiazole-4-sulfonyl chloride are common alternatives, their substitution for the selenadiazole variant is scientifically invalid due to the heavy atom effect of selenium [1]. This effect fundamentally alters key performance metrics. Replacing sulfur (S) with selenium (Se) in the heterocyclic core does not produce a simple analog; it yields a distinct chemical entity with significantly different electronic and photophysical properties, including narrower band gaps, red-shifted absorption/emission, and altered spin-orbit coupling [2]. Consequently, direct interchangeability in applications reliant on these specific properties—such as in NIR-emitting materials, specialized fluorescent probes, or optoelectronic devices—is impossible without compromising performance or deviating from established protocols [3]. Selecting the selenium derivative is therefore a functional necessity, not an interchangeable choice.

Quantitative Differentiation of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride from Chalcogen Analogs


Red-Shifted Absorption and Emission Relative to Benzoxadiazole (O) Derivatives

The presence of selenium in the benzoselenadiazole core induces a significant bathochromic (red) shift in both absorption and emission maxima compared to its oxygen-containing analog. Specifically, 4-N,N-dimethylaminosulfonyl-2,1,3-benzoselenadiazole (DBSeD) derivatives exhibit maximum absorption and emission wavelengths that are 30–75 nm longer than those of the corresponding 4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD) derivatives [1]. This shift is crucial for applications requiring deeper tissue penetration or reduced interference from biological autofluorescence.

Fluorescent Probes Optical Imaging Polymer Thermometers

Narrower Optical Band Gap Compared to Benzothiadiazole (S) Analogs

Substituting sulfur with selenium in the heterocyclic ring results in a measurable reduction in the optical band gap. In a comparative study of 4,7-disubstituted-2,1,3-benzoselenadiazole derivatives, electrochemical studies showed oxidation and reduction patterns similar to their benzothiadiazole counterparts but consistently yielded a lower band gap [1]. This property is essential for tuning the electronic characteristics of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Electronics Photoluminescence Band Gap Engineering

Superior Cellular Selectivity for Lipid Droplet Staining in Live-Cell Imaging

Fluorescent benzoselenadiazole derivatives have been demonstrated to exhibit superior performance as selective live-cell imaging probes for lipid-based structures compared to commercially available alternatives. A study of ten new fluorescent 2,1,3-benzoselenadiazole derivatives showed they could be successfully applied at nanomolar concentrations and stained lipid-based structures preferentially. Furthermore, when compared with a commercially available dye, these new compounds showed far better results at the cellular level and exhibited selectivity inside a multicellular model (C. elegans), a feature not observed with the commercial control [1].

Bioimaging Fluorescent Probes Lipid Droplets

Application in Photoactivatable Metabolic Warheads for Selective Cell Ablation

The benzoselenadiazole scaffold is a key component in the development of photoactivatable metabolic warheads. A chemical platform based on amino-substituted benzoselenadiazoles was used to create probes that mimic native metabolites. These probes enable the precise and safe ablation of target cells in vivo. The study demonstrated that versatile benzoselenadiazole metabolites can selectively kill pathogenic cells, including those associated with bacterial infections and cancer, after exposure to non-toxic visible light, while sparing healthy cells [1]. This high-precision photodynamic activity reduces potential side effects in vivo, a critical advantage over non-selective therapies.

Photodynamic Therapy Chemical Biology Targeted Therapeutics

Optimal Scientific and Industrial Applications for 2,1,3-Benzoselenadiazole-4-sulfonyl chloride


Synthesis of Red/NIR-Emitting Fluorescent Probes and Sensors

The compound is an ideal precursor for synthesizing fluorescent probes that require red-shifted absorption and emission. As demonstrated by the 30–75 nm longer wavelengths observed in DBSeD derivatives compared to their oxygen-containing counterparts, researchers can leverage this property to develop sensors and imaging agents with reduced background interference and improved tissue penetration [4]. This is particularly valuable for in vivo imaging, fluorescence microscopy, and the development of polymeric thermometers.

Building Block for Optoelectronic Materials Requiring Tunable Band Gaps

For the development of advanced organic electronic materials like OLEDs, OPVs, and luminescent solar concentrators (LSCs), 2,1,3-benzoselenadiazole-4-sulfonyl chloride serves as a crucial building block. The ability of the selenadiazole core to lower the optical band gap relative to sulfur analogs [4] enables precise tuning of a material's electronic and optical properties. This is critical for achieving desired charge transport characteristics and light emission/absorption spectra in high-performance devices.

Development of Advanced Lipid Droplet Staining Reagents

This compound is a key starting material for creating next-generation fluorescent dyes for lipid droplet visualization. Building on the evidence that benzoselenadiazole derivatives offer superior selectivity and performance compared to existing commercial dyes [4], researchers can design and synthesize novel probes for studying lipid metabolism, cellular stress responses, and related diseases with significantly improved specificity and efficacy.

Precursor for Photoactivatable Therapeutics (Metabolic Warheads)

The compound can be used to construct photoactivatable metabolic warheads for targeted therapy. As demonstrated in a Nature Communications study, amino-substituted benzoselenadiazoles are the foundation for probes that enable light-controlled, selective cell ablation with high precision and minimal side effects [4]. This application is at the forefront of chemical biology and targeted drug discovery, offering a platform for safer and more effective treatments for cancer and bacterial infections.

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